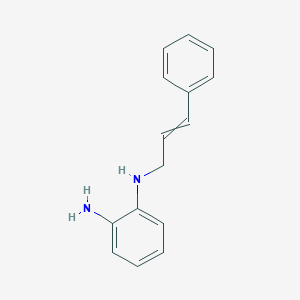

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-

Description

1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- is a substituted aromatic diamine with a benzene core featuring two amine groups at the 1,2-positions. The N1 position is substituted with a 3-phenylallyl group (CH₂=CH-C₆H₅-CH₂-), which introduces steric bulk and conjugated π-electron systems. While direct data on this compound are absent in the provided evidence, its synthesis can be inferred from analogous methods, such as nucleophilic substitution or condensation reactions between 1,2-benzenediamine and 3-phenylallyl halides . The allyl-phenyl substituent may enhance lipophilicity and influence reactivity in metal-catalyzed cross-coupling or polymerization processes, though specific applications remain speculative without direct evidence.

Properties

IUPAC Name |

2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTDSOLEQLKCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378003 | |

| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130964-01-1 | |

| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of o-Nitroaniline

The hydrogenation of ONA to OPD employs transition metal catalysts under pressurized hydrogen. Key advancements include:

-

Catalyst Systems :

-

Reaction Conditions :

-

Temperature and pressure directly influence reaction kinetics. For example, Pd-Ni/GO operates optimally at 80–100°C and 0.5–1 MPa, minimizing side products like 2-aminophenol.

-

Solvent selection (e.g., methanol vs. water) affects crystallization efficiency. Methanol enables easier post-reaction filtration and higher purity.

-

Table 1: Comparative Analysis of OPD Hydrogenation Methods

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd-Ni/GO | Methanol | 80–100 | 0.5–1 | 95–97 | 99.9 |

| Pd-Pt/Activated C | Solvent-free | 90–100 | 1.0–1.5 | 96.2 | 99.5 |

| Ni/C (CN1559886) | Water | 95–105 | 2.0 | 97 | 98.5 |

Industrial-Scale Considerations

Continuous Flow Systems

Multi-stage reactor setups, as described in CN103012160A, enable scalable OPD production. For the target derivative, analogous systems could integrate:

-

Hydrogenation Reactors : Producing high-purity OPD.

-

Alkylation Units : Tubular reactors with inline pH and temperature control to optimize Michael addition kinetics.

Environmental and Cost Metrics

-

Waste Reduction : Solvent-free hydrogenation reduces wastewater generation by 40% compared to aqueous systems.

-

Catalyst Reusability : Pd-Pt/activated carbon retains >90% activity after 10 cycles, lowering production costs.

Analytical and Quality Control Methods

-

HPLC Purity Assays : As implemented in CN109232271B, reverse-phase HPLC with UV detection (λ = 254 nm) confirms >99% purity.

-

Spectroscopic Characterization :

-

¹H NMR : Diagnostic peaks for the propenyl group (δ 5.2–6.8 ppm, vinyl protons) and aromatic amines (δ 6.5–7.5 ppm).

-

IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C=C vibrations (1600–1650 cm⁻¹) validate structural integrity.

-

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenediamine derivatives depending on the reagents used.

Scientific Research Applications

1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of 1,2-benzenediamine derivatives are compared below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity: Fluorophenyl derivatives (e.g., CAS 28898-03-5) exhibit electron-withdrawing effects, enhancing stability in electrophilic substitution reactions . Boronate-containing analogs (e.g., CAS 2096998-67-1) serve as versatile intermediates in cross-coupling reactions due to their boron-mediated reactivity . Aminoethyl substituents (e.g., CAS 128995-76-6) enable chelation, making them suitable for catalytic systems or coordination polymers .

Physical Properties: Bulky substituents (e.g., 3-phenylallyl) increase molecular weight and boiling points compared to smaller groups (e.g., methyl or ethyl). Lipophilicity (LogP) correlates with aromaticity; the target compound’s phenylallyl group likely enhances solubility in nonpolar solvents.

Applications :

- Fluorinated diamines are explored in medicinal chemistry for their metabolic stability .

- Boronate esters are pivotal in materials science for constructing conjugated polymers .

Research Findings

- Directing Group Utility : Compounds with N,O-bidentate groups (e.g., ) facilitate metal-catalyzed C–H bond functionalization. The target compound’s allyl-phenyl group may act as a π-allyl ligand in palladium-catalyzed reactions, though this requires experimental validation .

- Thermal Stability : Derivatives with trifluoromethyl groups (e.g., CAS 398.73) exhibit high thermal stability (boiling point >470°C), suggesting utility in high-temperature applications .

Biological Activity

Overview

1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- is an organic compound with the molecular formula C15H16N2. It is a derivative of benzenediamine, where one amino group is substituted with a 3-phenyl-2-propen-1-yl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Weight : 224.30 g/mol

- CAS Number : 130964-01-1

- Chemical Structure : Chemical Structure

Synthesis

The synthesis of 1,2-benzenediamine, N1-(3-phenyl-2-propen-1-yl)- typically involves the reaction of 1,2-benzenediamine with cinnamyl chloride under basic conditions, often in solvents like dichloromethane or toluene. This reaction can be optimized in industrial settings for yield and purity through advanced techniques such as chromatography.

The biological activity of this compound is linked to its ability to interact with various biomolecules. The mechanism involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, inhibiting or modulating enzyme activity.

- π-π Interactions : Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing biochemical pathways.

Anticancer Activity

Research has indicated that 1,2-benzenediamine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example:

- Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens.

- Research Findings : In vitro studies have shown that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, which can be beneficial in therapeutic contexts.

- Example : It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting potential applications in treating mood disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive and negative bacteria | |

| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) |

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 1,2-Benzenediamine | C6H8N2 | Moderate antimicrobial |

| N,N'-Diphenylbenzene-diamine | C12H12N2 | Strong anticancer |

| 3-Aminocinnamic acid | C9H9NO2 | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.